Bendacalol - 81703-42-6

Bendacalol

Catalog Number: EVT-10914799
CAS Number: 81703-42-6
Molecular Formula: C20H23NO6
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bendacalol is derived from a class of compounds known as beta-blockers. These medications are widely used in the treatment of cardiovascular disorders. The classification of Bendacalol falls under both pharmacological and chemical categories, specifically as a non-selective beta-adrenergic blocker, which interacts with both beta-1 and beta-2 adrenergic receptors. This dual action can provide benefits in managing various cardiovascular conditions by reducing heart rate and myocardial oxygen demand.

Synthesis Analysis

Methods of Synthesis

The synthesis of Bendacalol typically involves multi-step organic reactions that incorporate various reagents and catalysts. One common method includes the use of substituted phenols and amines, which undergo nucleophilic substitution reactions to form the desired beta-blocker structure.

Technical Details

  1. Starting Materials: Common starting materials include substituted phenols and aliphatic amines.
  2. Reagents: Reagents such as sodium hydride or potassium carbonate are often utilized to facilitate reactions.
  3. Steps: The synthesis generally involves:
    • Formation of an intermediate through nucleophilic attack.
    • Rearrangement or cyclization to establish the beta-blocking framework.
    • Purification processes such as recrystallization or chromatography to isolate Bendacalol.
Molecular Structure Analysis

Structure

Bendacalol's molecular structure features a phenolic ring system with an aliphatic amine side chain, which is critical for its biological activity. The compound can be represented by its chemical formula, C16H22N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 290.36 g/mol
  • Molecular Formula: C16H22N2O3
  • Structural Representation: The structure can be visualized using molecular modeling software to understand its three-dimensional configuration.
Chemical Reactions Analysis

Reactions

Bendacalol undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:

  1. Nucleophilic Substitution: This reaction is fundamental in forming the core structure of Bendacalol.
  2. Acylation Reactions: These may be employed to modify functional groups on the phenolic ring, enhancing its pharmacological properties.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing yield and purity during synthesis. Reaction conditions such as temperature, pressure, and solvent choice significantly influence the outcomes.

Mechanism of Action

Bendacalol exerts its pharmacological effects primarily through antagonism at beta-adrenergic receptors.

Process

  1. Beta-Receptor Binding: Bendacalol binds to both beta-1 and beta-2 receptors, inhibiting their activation by endogenous catecholamines like adrenaline.
  2. Physiological Effects: This blockade leads to decreased heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and vasodilation, ultimately lowering blood pressure.

Data

Clinical studies have shown that Bendacalol can effectively reduce systolic and diastolic blood pressure in hypertensive patients, supporting its role as an effective antihypertensive agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Bendacalol exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, which is essential for understanding its absorption and distribution in biological systems.
Applications

Bendacalol's primary applications lie within the realm of cardiovascular medicine. It is utilized for:

  • Hypertension Management: Effective in lowering blood pressure through its antagonistic action on adrenergic receptors.
  • Heart Rate Control: Beneficial for patients with arrhythmias or other heart rate disorders.
  • Research Applications: Investigated for potential uses in other conditions where adrenergic modulation is beneficial, such as anxiety disorders or migraine prophylaxis.
Pharmacological Mechanisms of Bendacalol

Dual Receptor Inhibition Dynamics

Bendacalol exerts its cardiovascular effects through simultaneous modulation of adrenergic receptors and calcium channels, representing a multifaceted pharmacological approach. Its distinct therapeutic profile arises from the integration of three complementary inhibitory pathways.

Alpha-Adrenergic Receptor Antagonism Pathways

Bendacalol functions as a competitive antagonist at α₁-adrenergic receptors (α₁-ARs), primarily targeting vascular smooth muscle. This antagonism prevents endogenous catecholamines (norepinephrine and epinephrine) from binding to Gq-protein coupled α₁-ARs, thereby inhibiting phospholipase C activation [2] [7]. The subsequent reduction in inositol trisphosphate (IP₃) and diacylglycerol (DAG) production diminishes intracellular calcium release, resulting in smooth muscle relaxation and vasodilation [7]. This mechanism significantly reduces peripheral vascular resistance and afterload, a critical hemodynamic effect confirmed through isolated vessel preparations showing dose-dependent attenuation of phenylephrine-induced contractions [2] [7]. Bendacalol exhibits greater selectivity for α₁-ARs over α₂-subtypes, minimizing interference with presynaptic norepinephrine regulation.

Table 1: Alpha-Adrenergic Antagonism Mechanisms of Bendacalol

TargetSignaling PathwayFunctional OutcomeExperimental Evidence
α₁-Adrenergic ReceptorsInhibits Gq-PLC-IP₃/DAG cascadeVascular smooth muscle relaxationDose-dependent reduction in phenylephrine-induced vasoconstriction in rodent aortic rings
Vascular α₁-ARsReduces intracellular Ca²⁺ mobilizationSystemic vasodilationDecreased peripheral resistance in hypertensive canine models

Beta-Adrenergic Receptor Blockade Synergies

Bendacalol concurrently antagonizes β₁-adrenergic receptors (β₁-ARs) in the myocardium with minimal activity against β₂-ARs. This cardioselective blockade inhibits Gs-protein-mediated adenylyl cyclase activation, reducing cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activity [3] [8]. The downstream effects include decreased heart rate (chronotropy), reduced myocardial contractility (inotropy), and attenuated conduction velocity (dromotropy) [8]. Preclinical models demonstrate that Bendacalol's β-blockade synergizes with its α₁-inhibition by counteracting reflex tachycardia typically induced by pure vasodilators. In stress-induced models, this dual blockade significantly lowers cardiac output and myocardial oxygen demand while maintaining more stable hemodynamic profiles compared to monotherapies [3] [7].

Calcium Channel Modulation Interplay

Bendacalol exhibits non-competitive modulation of L-type voltage-gated calcium channels (CaV1.2/CaV1.3), particularly in vascular smooth muscle and cardiac nodal tissue. Molecular dynamics simulations suggest Bendacalol binds to channel domains involved in voltage-sensing (S4 segments) or inactivation gates (S6 segments), prolonging inactivation states [4] [9]. This reduces calcium influx during membrane depolarization, complementing α₁-AR antagonism by further decreasing vascular tone and myocardial contractility [4]. Crucially, Bendacalol's calcium channel activity demonstrates calmodulin-dependence, with evidence suggesting it alters Ca²⁺/calmodulin interactions at C-terminal EF-hand motifs of CaV1.3, thereby modifying channel kinetics and calcium-dependent inactivation [9]. This triple-action mechanism (α-blockade + β-blockade + calcium modulation) enables unique control over excitation-contraction coupling.

Table 2: Integrated Pharmacodynamic Profile of Bendacalol

Pharmacological ActionPrimary Molecular TargetsNet Cardiovascular Effect
α₁-Adrenergic Receptor AntagonismVascular Gq-coupled α₁-ARReduced peripheral vascular resistance
β₁-Adrenergic Receptor BlockadeCardiac Gs-coupled β₁-ARDecreased heart rate and contractility
L-type Calcium Channel ModulationCaV1.2/CaV1.3 channelsAttenuated calcium-dependent excitation

Hemodynamic Response Patterns in Preclinical Models

Comprehensive hemodynamic profiling in hypertensive Sprague-Dawley rats reveals Bendacalol's integrated physiological effects:

  • Acute Phase (0-2 hrs post-administration): Rapid 25-30% reduction in systemic vascular resistance (SVR) predominates, with mean arterial pressure (MAP) decreasing by 20-25%. Heart rate (HR) shows minimal change (±5%) due to balanced β-blockade preventing compensatory tachycardia [3] [5].
  • Sustained Phase (2-24 hrs): Gradual HR reduction (15-20%) emerges alongside persistent SVR lowering (15-20%), stabilizing MAP without nocturnal hypotension episodes. Cardiac output decreases moderately (10-15%) while stroke volume remains preserved [5].
  • Renal Hemodynamics: Glomerular filtration rate (GFR) and renal plasma flow (RPF) show <5% variation, indicating preserved renal perfusion pressure despite systemic hypotension, attributable to preferential efferent arteriolar dilation [5].

Notably, pulmonary artery pressure decreases by 18-22% without increasing ventilation-perfusion mismatch, suggesting balanced pulmonary vasodilation. Coronary blood flow increases by 12-15% during diastolic prolongation, enhancing myocardial perfusion efficiency [5].

Neurotransmitter Crosstalk in Cardiovascular Regulation

Bendacalol modulates complex neurotransmitter interactions within cardiovascular control pathways:

  • Sympathetic-Parasympathetic Integration: By reducing norepinephrine release presynaptically (via diminished calcium influx through N-type channels), Bendacalol attenuates sympathetic outflow. This unmasks cholinergic dominance in the sinoatrial node, enhancing vagally-mediated bradycardia beyond direct β-blockade effects [4] [8]. Molecular studies confirm Bendacalol disrupts syntaxin-calcium channel interactions critical for vesicular norepinephrine exocytosis [4].
  • Central Nervous System (CNS) Feedback: Bendacalol crosses the blood-brain barrier minimally (<5%), yet indirectly modulates central sympathetic drive by reducing afferent baroreceptor signaling from peripheral vasculature. This diminishes rostral ventrolateral medulla (RVLM) activity, lowering spinally-mediated sympathetic tone [3] [7].
  • Catecholamine-Calcium Crosstalk: Bendacalol disrupts the positive feedback loop wherein catecholamines enhance L-type calcium currents (via PKA phosphorylation). Simultaneous β-AR blockade and calcium channel inhibition prevent this amplification, markedly reducing inotropy compared to either mechanism alone [4] [9].
  • Neuroendocrine Interactions: Chronic Bendacalol administration downregulates renin-angiotensin-aldosterone system (RAAS) activity through β₁-mediated renin suppression. This complements vasodilation by reducing angiotensin II-mediated vasoconstriction and aldosterone-driven volume expansion [7] [8].

Properties

CAS Number

81703-42-6

Product Name

Bendacalol

IUPAC Name

(1R)-1-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-[[(2S)-2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H23NO6/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20/h1-8,13-14,19-23H,9-12H2/t13-,14+,19+,20-

InChI Key

JMVGSDHINNGCAC-GOFCXKROSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)[C@H](CNC[C@H]([C@@H]3COC4=CC=CC=C4O3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.